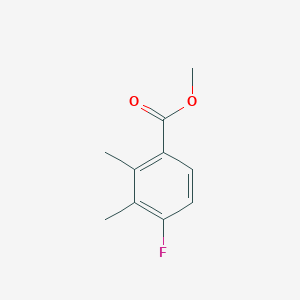

methyl 4-fluoro-2,3-dimethylbenzoate

Description

Methyl 4-fluoro-2,3-dimethylbenzoate is a fluorinated aromatic ester with the molecular formula C₁₀H₁₁FO₂ and a molar mass of 182.19 g/mol. It features a benzoate backbone substituted with a fluorine atom at the para position (C4) and methyl groups at the ortho and meta positions (C2 and C3).

Propriétés

IUPAC Name |

methyl 4-fluoro-2,3-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHKRSOYYVPUAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2,3-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2,3-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 4-fluoro-2,3-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-fluoro-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol can be used to replace the fluorine atom.

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether under inert atmosphere.

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzoates.

Oxidation: 4-fluoro-2,3-dimethylbenzoic acid.

Reduction: 4-fluoro-2,3-dimethylbenzyl alcohol.

Applications De Recherche Scientifique

Methyl 4-fluoro-2,3-dimethylbenzoate is utilized in several scientific research areas:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and metabolic pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of methyl 4-fluoro-2,3-dimethylbenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl groups. These substituents affect the electron density on the benzene ring, making it more or less reactive towards different reagents.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table and analysis compare methyl 4-fluoro-2,3-dimethylbenzoate with key analogs based on substituent type, position, and physicochemical properties.

Table 1: Comparison of Methyl 4-Fluoro-2,3-Dimethylbenzoate and Analogous Compounds

Key Observations:

Substituent Position Effects :

- The 2,3-dimethyl substitution in the target compound introduces steric hindrance, likely reducing solubility in polar solvents compared to the 2,6-dimethyl isomer .

- Fluorine vs. Chlorine/Bromine : Fluorine’s electronegativity increases the ester’s resistance to hydrolysis compared to chloro or bromo analogs. However, chloro derivatives (e.g., methyl 4-chloro-2,3-dimethylbenzoate) may exhibit higher lipophilicity, enhancing bioavailability in agrochemical applications .

Thermal Stability :

- The 2,6-dimethyl isomer (methyl 4-fluoro-2,6-dimethylbenzoate) has a boiling point of 57–58°C at 4 Torr , suggesting volatility under reduced pressure. The 2,3-dimethyl analog is expected to have a higher boiling point due to reduced symmetry and increased intermolecular forces .

This contrasts with trifluoromethyl-substituted dyes in , which showed reduced carcinogenic activity due to metabolic stability . Methyl 4-azido-2,3,5,6-tetrafluorobenzoate’s azide group enables applications in bioorthogonal chemistry but requires careful handling due to instability .

Applications: Agrochemicals: Methyl benzoate derivatives with halogen and methyl groups (e.g., metsulfuron methyl ester in ) are common herbicides. The target compound’s fluorine and methyl groups may enhance binding to plant enzymes . Pharmaceuticals: Amino-substituted analogs (e.g., methyl 4-amino-2,3-dimethylbenzoate hydrochloride in ) demonstrate modified bioavailability due to salt formation, contrasting with the neutral ester .

Research Findings and Limitations

- Synthetic Challenges: The 2,3-dimethyl substitution complicates regioselective synthesis compared to 2,6-dimethyl isomers. No direct synthetic protocols were identified in the evidence.

- Extrapolation from analogs suggests moderate toxicity, requiring further study .

- Comparative Reactivity : The compound’s steric hindrance may slow ester hydrolysis compared to less-substituted analogs, as seen in ’s 2,6-dimethyl isomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.